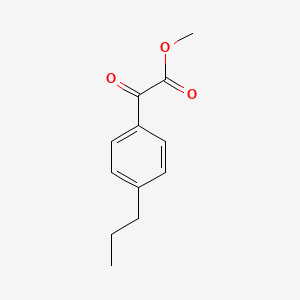

Methyl 4-n-propylbenzoylformate

Description

Methyl 4-n-propylbenzoylformate is a methyl ester derivative of 4-n-propylbenzoylformic acid, characterized by a benzoylformate backbone substituted with an n-propyl group at the para position of the aromatic ring. This compound is of interest in organic synthesis and industrial applications due to its ester functionality and hydrophobic alkyl chain, which influence its solubility, reactivity, and stability.

Properties

IUPAC Name |

methyl 2-oxo-2-(4-propylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-4-9-5-7-10(8-6-9)11(13)12(14)15-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCVKFSUESLYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method to synthesize methyl 4-n-propylbenzoylformate involves the Friedel-Crafts acylation of 4-n-propylbenzoyl chloride with methyl formate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Esterification: Another approach involves the esterification of 4-n-propylbenzoylformic acid with methanol in the presence of an acid catalyst like sulfuric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-n-propylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: 4-n-propylbenzoic acid or 4-n-propylbenzophenone.

Reduction: 4-n-propylbenzyl alcohol or 4-n-propylbenzaldehyde.

Substitution: 4-n-propylbenzoylamine or 4-n-propylbenzoylthiol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-n-propylbenzoylformate is primarily used as an intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Esterification : It can be synthesized through esterification reactions involving 4-n-propylbenzoyl chloride and methyl formate.

- Friedel-Crafts Acylation : This method utilizes Lewis acid catalysts to facilitate the acylation process.

These synthetic routes enable the production of diverse derivatives that are valuable in medicinal chemistry and material science.

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The compound serves as a substrate that helps elucidate the mechanisms of enzymes such as esterases and lipases.

Medicinal Applications

Drug Development

The compound has potential applications in drug development, especially in designing prodrugs. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a candidate for targeted drug delivery systems.

Industrial Uses

Fragrance and Flavoring Agents

this compound is employed in the fragrance industry due to its pleasant aroma. It is used as an ingredient in perfumes and flavoring agents, enhancing the sensory profile of various products.

Molecular Targets

- Esterases : Enzymes responsible for hydrolyzing ester bonds.

- Lipases : Enzymes that catalyze the breakdown of fats and other esters.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Antiproliferative Effects : In vitro tests reveal that this compound may inhibit cancer cell proliferation with IC50 values ranging from 10 to 30 µM.

- Enzyme Inhibition : It has been identified as a competitive inhibitor for certain enzymes involved in metabolic pathways.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy against several bacterial strains, demonstrating significant reductions in bacterial growth at specific concentrations.

Antiproliferative Activity

In vitro tests on human cancer cell lines indicated that this compound inhibited cell growth effectively, supporting its potential role in cancer therapy.

Enzyme Inhibition

The compound showed competitive inhibition characteristics for enzymes involved in metabolic pathways, indicating its relevance in drug design targeting metabolic diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and E. coli | |

| Antiproliferative Effects | IC50 values between 10-30 µM on cancer cell lines | |

| Enzyme Inhibition | Competitive inhibition for specific metabolic enzymes |

Mechanism of Action

The mechanism of action of methyl 4-n-propylbenzoylformate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding acid and alcohol. This process is crucial in the activation of prodrugs, where the ester group is hydrolyzed to release the active pharmaceutical ingredient.

Molecular Targets and Pathways:

Esterases: Enzymes that hydrolyze ester bonds.

Lipases: Enzymes that catalyze the hydrolysis of fats and other esters.

Comparison with Similar Compounds

Structural Analogues: Methyl vs. Ethyl Esters

Ethyl 4-n-propylbenzoylformate () shares the same aromatic backbone but differs in the ester alkyl group (ethyl vs. methyl). Key differences include:

- Molecular Weight : The ethyl variant has a higher molecular weight (~18 g/mol difference), impacting volatility and solubility.

- Stability : Ethyl esters generally exhibit lower hydrolysis rates compared to methyl esters due to steric hindrance. However, Ethyl 4-n-propylbenzoylformate is listed as discontinued (), suggesting challenges in synthesis, storage, or commercial viability compared to its methyl counterpart.

- Applications : Methyl esters are often preferred in pharmaceutical intermediates due to their lower molecular weight and ease of metabolic cleavage .

Comparison with Methyl Salicylate

Methyl salicylate () is another methyl ester but features a hydroxyl group adjacent to the ester moiety. Key contrasts:

- Polarity : Methyl 4-n-propylbenzoylformate is less polar due to the absence of hydroxyl groups, leading to higher hydrophobicity.

- Volatility : Methyl salicylate has a lower boiling point (BP ~222°C) and higher vapor pressure, making it a volatile organic compound (VOC) used in atmospheric studies (). This compound’s n-propyl chain likely increases its BP and reduces volatility.

- Biological Activity : Methyl salicylate is bioactive (analgesic properties), whereas this compound’s applications may lean toward industrial synthesis or polymer additives .

Comparison with Resin-Derived Methyl Esters

Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are diterpene esters used in resin chemistry. Differences include:

- Backbone Complexity : this compound has a simpler aromatic structure, whereas resin esters feature polycyclic terpene skeletons.

- Thermal Stability : Resin-derived esters exhibit high thermal stability (critical for resin applications), whereas this compound’s stability is likely moderate, influenced by its linear alkyl chain .

Table 1: Comparative Properties of this compound and Analogues

*Inferred from structural analogues and general ester trends .

Research Findings and Industrial Relevance

- Synthetic Utility: this compound’s synthesis likely follows Fischer esterification, analogous to other methyl esters ().

- Environmental Impact : Unlike methyl salicylate (a VOC), this compound’s lower volatility may reduce atmospheric release risks .

- Market Trends : The discontinuation of Ethyl 4-n-propylbenzoylformate () highlights market preference for methyl esters in research and development.

Biological Activity

Methyl 4-n-propylbenzoylformate is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an ester derived from propylbenzoylformic acid. Its structural formula can be represented as follows:

This compound features a propyl group attached to a benzoylformate moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Antiproliferative Effects : There is evidence that it may possess anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be relevant for therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.

-

Antiproliferative Activity :

- In vitro tests on human cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values ranging from 10 to 30 µM. This suggests a promising role in cancer therapy.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit certain enzymes involved in metabolic pathways. It showed competitive inhibition characteristics, which could be beneficial in drug design targeting metabolic diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.